Fura red

Descripción general

Descripción

Fura Red is a visible light-excitable analog of fura-2, a well-known calcium indicator dye. It is widely used in biological and medical research for the ratiometric measurement of calcium ion concentrations within single cells. This compound is particularly valuable because it allows for non-invasive intracellular loading and provides unique possibilities for calcium ion measurement through microphotometry, imaging, or flow cytometry .

Métodos De Preparación

Fura Red is typically synthesized in its acetoxymethyl ester form, known as this compound, AM. This form is cell-permeable and can be loaded into cells non-invasively. The synthesis involves the esterification of the parent compound with acetoxymethyl groups to enhance cell permeability. Industrial production methods focus on maintaining high purity and stability of the compound, often involving rigorous quality control measures to ensure consistency in its performance .

Análisis De Reacciones Químicas

Fura Red primarily undergoes reactions related to its role as a calcium indicator. The key reaction involves the binding of calcium ions, which induces a shift in its fluorescence properties. This binding is influenced by factors such as temperature, pH, ionic strength, and pressure. The dissociation of calcium from this compound is characterized by a specific reaction volume, and the fluorescence intensity changes accordingly .

Aplicaciones Científicas De Investigación

Fura Red is extensively used in scientific research for the optical assessment of calcium ion fluctuations in vitro and in situ. Its applications span various fields:

Chemistry: Used in studies involving calcium ion dynamics and interactions.

Biology: Employed in cellular imaging to monitor calcium signaling pathways.

Medicine: Utilized in research on calcium-related diseases and drug effects on calcium ion flux.

Industry: Applied in the development of calcium-sensitive assays and diagnostic tools

Mecanismo De Acción

Fura Red functions by binding to calcium ions, which alters its fluorescence emission properties. When calcium ions bind to this compound, the dye undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift allows for the ratiometric measurement of calcium ion concentrations within cells. The molecular targets of this compound are the calcium ions themselves, and the pathways involved include calcium signaling pathways that regulate various cellular processes .

Comparación Con Compuestos Similares

Fura Red is often compared with other calcium indicator dyes such as Fluo-4 and Indo-1. While Fluo-4 is a non-ratiometric dye, this compound offers the advantage of ratiometric measurement, which provides more accurate and reliable data. Indo-1, like this compound, is a ratiometric dye but requires ultraviolet excitation, whereas this compound can be excited by visible light, making it more versatile for various experimental setups. Other similar compounds include Fura-2 and Fura-8, which also serve as calcium indicators but differ in their excitation and emission properties .

This compound’s unique properties, such as its visible light excitation and ratiometric measurement capabilities, make it a valuable tool in scientific research, particularly in studies involving calcium ion dynamics and signaling.

Propiedades

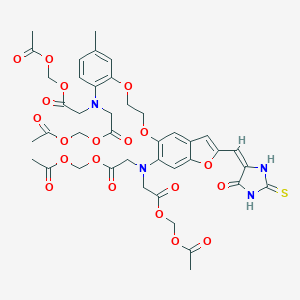

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O20S/c1-23-6-7-31(44(15-36(50)61-19-57-24(2)46)16-37(51)62-20-58-25(3)47)34(10-23)55-8-9-56-35-12-28-11-29(13-30-40(54)43-41(66)42-30)65-33(28)14-32(35)45(17-38(52)63-21-59-26(4)48)18-39(53)64-22-60-27(5)49/h6-7,10-14H,8-9,15-22H2,1-5H3,(H2,42,43,54,66)/b30-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEXQZRGUKALLT-VVEOGCPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)/C=C/4\C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149732-62-7 | |

| Record name | Fura red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

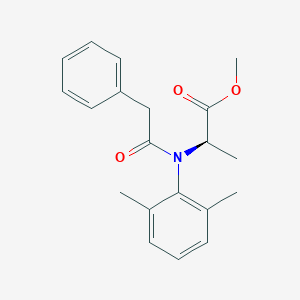

![[[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene](/img/structure/B116767.png)